molecular formula C12H12O B169330 2-Methoxy-1-methylnaphthalene CAS No. 1130-80-9

2-Methoxy-1-methylnaphthalene

Cat. No.: B169330
CAS No.: 1130-80-9
M. Wt: 172.22 g/mol
InChI Key: CCGZULAQLJDPTD-UHFFFAOYSA-N
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Description

2-Methoxy-1-methylnaphthalene is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methoxy group (-OCH3) and a methyl group (-CH3) are substituted at the 2 and 1 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-1-methylnaphthalene can be synthesized through several methods. One common method involves the reaction of 1-bromo-2-methoxynaphthalene with dimethylzinc in the presence of a palladium catalyst. The reaction is typically carried out in N,N-dimethylformamide at 90°C for 24 hours . The product is then purified through column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated naphthalenes

Scientific Research Applications

2-Methoxy-1-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-methylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, its oxidation products can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methoxynaphthalene
  • 1-Methoxynaphthalene
  • 2-Methylnaphthalene

Comparison: 2-Methoxy-1-methylnaphthalene is unique due to the presence of both methoxy and methyl groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties compared to its analogs. For example, 2-Methoxynaphthalene lacks the methyl group, while 2-Methylnaphthalene lacks the methoxy group, leading to differences in reactivity and applications .

Biological Activity

2-Methoxy-1-methylnaphthalene (2-MMN) is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) that exhibits various biological activities. This compound is of interest due to its potential applications in pharmacology and toxicology. This article reviews the biological activity of 2-MMN, focusing on its metabolic pathways, toxicity, and effects on human health and the environment.

This compound is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the naphthalene ring system. Its chemical structure allows it to interact with biological systems, influencing its pharmacological and toxicological profiles.

Metabolic Pathways

The metabolism of 2-MMN involves enzymatic transformations primarily through cytochrome P450 enzymes. These enzymes facilitate the oxidation of 2-MMN, leading to various metabolites. Studies indicate that similar compounds like 1-methylnaphthalene undergo similar metabolic pathways, resulting in the formation of hydroxylated products and carboxylic acids, which may possess distinct biological activities .

Toxicological Effects

Research has demonstrated that exposure to 2-MMN can lead to several adverse health effects:

  • Acute Toxicity : Inhalation exposure has been linked to respiratory issues, including dyspnea and lung inflammation. Animal studies show that high concentrations can cause significant weight loss and lethargy .
  • Chronic Toxicity : Long-term exposure may lead to renal damage, liver dysfunction, and alterations in hematological parameters. For example, chronic inhalation studies in mice revealed pulmonary alveolar proteinosis, a condition marked by abnormal accumulation of surfactant in the alveoli .

Antimicrobial Properties

Recent studies suggest that 2-MMN exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic processes in microorganisms. The compound's efficacy against specific fungi has been noted, indicating potential applications in agricultural biocontrol .

Antioxidant Activity

Antioxidant properties have been attributed to 2-MMN due to its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related damage in cells. The compound's interaction with cellular pathways may enhance its protective effects against oxidative damage .

Case Studies

  • In Vitro Studies : In laboratory settings, 2-MMN has been shown to induce cytotoxic effects in cultured cells at certain concentrations. A study involving V79 hamster fibroblasts demonstrated increased micronuclei formation upon exposure to 1-methylnaphthalene metabolites, suggesting potential genotoxic effects related to its structure .
  • Animal Studies : In rats exposed to 2-MMN vapors, significant increases in liver enzymes (ALT and AST) were observed, indicating hepatic stress or damage. Histopathological examinations revealed lesions consistent with chemical toxicity .

Summary of Findings

Biological Activity Effect Study Reference
Acute ToxicityRespiratory distress and lethargy
Chronic ToxicityRenal damage and pulmonary issues
Antimicrobial ActivityInhibition of fungal growth
Antioxidant ActivityScavenging free radicals
Genotoxic EffectsIncreased micronuclei formation

Properties

IUPAC Name

2-methoxy-1-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGZULAQLJDPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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